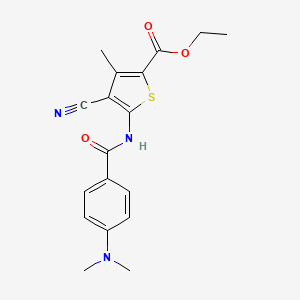

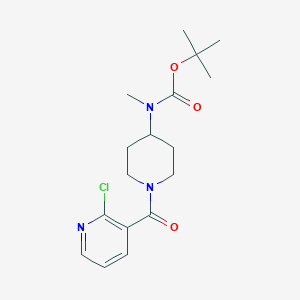

![molecular formula C12H11N3O3 B2700851 methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate CAS No. 339020-64-3](/img/structure/B2700851.png)

methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate” is a compound that has been studied for its potential biological activities . It’s a part of a class of compounds known as pyrazoles, which have been reported to possess many biological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction results in a variety of thiazolyl-pyrazole derivatives .Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction analysis data . The compound has a molecular weight of 245.24 .Aplicaciones Científicas De Investigación

- The synthesis of pyrrole-3-carboxylic acid amides, to which this compound belongs, is of significant interest. Pyrrole-3-carboxylic acid substructures are central to successful drugs like Atorvastatin and Sunitinib. These compounds play a crucial role in treating conditions such as hypercholesterolemia and cancer .

- Researchers explore the cyclization reactions of similarly functionalized enamines, revealing preferred pathways under specific conditions. The operational simplicity and high yield of this synthetic procedure make it valuable for drug development .

- Imidazole-containing compounds, including derivatives of 1,3-diazole (such as our compound), exhibit broad-spectrum biological activities. These activities include antimicrobial, antiviral, and antifungal effects. Imidazole-based drugs have been developed to combat infectious diseases .

- The compound’s structure may contribute to its antimicrobial potential, making it an interesting candidate for further investigation .

- Some imidazole derivatives, like our compound, demonstrate antioxidant properties. Researchers have evaluated their scavenging potential, which could be beneficial in preventing oxidative stress-related diseases .

- While specific studies on our compound are limited, other imidazole derivatives have shown anti-inflammatory and analgesic activities. These properties are essential for managing pain and inflammation .

- Although direct evidence for our compound is scarce, imidazole-containing molecules have been investigated for their anticancer effects. Further studies could explore its potential in cancer therapy .

- Some commercially available drugs containing 1,3-diazole rings, like omeprazole and pantoprazole, are used to treat ulcers. These compounds inhibit gastric acid secretion and promote ulcer healing .

Organic Synthesis and Medicinal Chemistry

Antimicrobial and Antiviral Properties

Antioxidant Activity

Anti-Inflammatory and Analgesic Effects

Anticancer Potential

Ulcerogenic and Antiulcer Properties

Propiedades

IUPAC Name |

methyl 4-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-18-12(17)8-2-4-10(5-3-8)13-6-9-7-14-15-11(9)16/h2-7H,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYIEQIKQMWLPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=CC2=CNNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

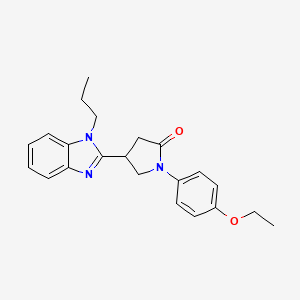

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)

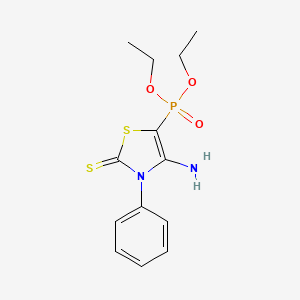

![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)

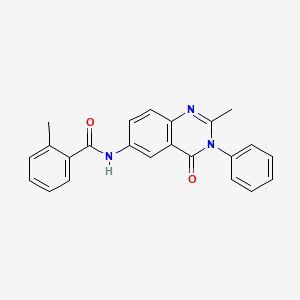

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)

![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)

![(4-Methylpiperazin-1-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2700786.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2700789.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2700790.png)

![4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2700791.png)